molecular formula C8H13ClO3 B8729042 Methyl 2-chloro-3-oxoheptanoate CAS No. 866531-16-0

Methyl 2-chloro-3-oxoheptanoate

Cat. No.: B8729042
CAS No.: 866531-16-0
M. Wt: 192.64 g/mol
InChI Key: TXSHEXXTOFVVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-3-oxoheptanoate is a useful research compound. Its molecular formula is C8H13ClO3 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

866531-16-0

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

methyl 2-chloro-3-oxoheptanoate

InChI

InChI=1S/C8H13ClO3/c1-3-4-5-6(10)7(9)8(11)12-2/h7H,3-5H2,1-2H3

InChI Key

TXSHEXXTOFVVRD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5.0 g 3-Oxo-heptanoic acid methyl ester were dissolved in 80 ml dry dichloromethane and 2.82 ml sulfurylchloride were added. The reaction mixture was stirred at room temperature for 30 minutes. 20 ml of water were added and the reaction mixture extracted five times with portions of 30 ml of dichloromethane. The combined organic extracts were washed with water and saturated NaHCO3 solution and brine and dried over MgSO4. The solvent was removed under reduced pressure to obtain 6.0 g 2-Chloro-3-oxo-heptanoic acid methyl ester as raw material. This material was used without further purification. 6.0 g 2-Chloro-3-oxo-heptanoic acid methyl ester were dissolved in 50 ml ethanol and 6.4 g 4-(Trifluoromethyl)thiobenzamide were added. The reaction mixture was heated under reflux overnight. The solvent was removed under reduced pressure and the residue purified by chromatography with the eluent n-heptane:ethyl acetate=100:1=>60:1. This gives 7.4 g 4-Butyl-2-(4-trifluoromethylphenyl)-thiazol-5- carboxylic acid methyl ester as yellow oil.
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5 g
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2.82 mL
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20 mL
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Synthesis routes and methods III

Procedure details

To a solution of 3-oxo-heptanoic acid methyl ester (5.0 g, 31.6 mmol) in dry dichloromethane (80 mL) add sulfurylchloride (2.82 mL). Stir the reaction mixture at room temperature for 30 minutes then add water (20 mL) and the reaction mixture extracted five times with portions of 30 mL of dichloromethane. Wash the combined organic extracts with water, saturated aqueous solution of NaHCO3 and brine and then dry over MgSO4. Remove the solvent under reduced pressure to give 2-chloro-3-oxo-heptanoic acid methyl ester (6.0 g), which was used in the next step without further purification. To a solution of 2-chloro-3-oxo-heptanoic acid methyl ester (6.0 g, 31.1 mmol) in ethanol (50 mL) add 4-(trifluoromethyl) thiobenzamide (6.4 g, 31.2 mmol). Heat the reaction mixture to reflux overnight. Remove the solvent under reduced pressure and purify the residue by chromatography on silica gel (eluting with a gradient of n-heptane:ethyl acetate (100:1 to 60:1)) to give 4-butyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-carboxylic acid methyl ester (7.4 g) as a yellow oil.
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5 g
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2.82 mL
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80 mL
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